![molecular formula C26H33NO5 B15109483 (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109483.png)
(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound It features a benzofuran core structure, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dibutylamino Group: This step may involve nucleophilic substitution reactions where a dibutylamine reacts with an appropriate intermediate.
Addition of the Dimethoxybenzylidene Moiety: This can be done through condensation reactions, such as the Knoevenagel condensation, where an aldehyde reacts with a compound containing an active methylene group.
Hydroxylation: Introduction of the hydroxy group can be achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to modify the benzylidene moiety or other functional groups.
Substitution: The dibutylamino group can participate in substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzylidene moiety could yield a saturated hydrocarbon.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound can be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: The compound or its derivatives could be explored as potential drug candidates for various therapeutic applications.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with a similar benzofuran core structure.
Dibutylamino Compounds: Compounds containing the dibutylamino group.
Dimethoxybenzylidene Compounds: Compounds with the dimethoxybenzylidene moiety.
Uniqueness
The uniqueness of (2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this benzofuran derivative, and how can reaction conditions be optimized?
The compound can be synthesized via a multi-step protocol involving:
- Knoevenagel condensation : Reacting 6-hydroxy-1-benzofuran-3(2H)-one with 2,4-dimethoxybenzaldehyde to form the benzylidene moiety .
- Mannich reaction : Introducing the dibutylaminomethyl group via formaldehyde and dibutylamine under reflux in a polar aprotic solvent (e.g., THF or DMF) . Optimization Tips :
- Use NaH as a base for deprotonation during benzylidene formation (yield improvement: ~15–20%) .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize byproducts.
Q. Which spectroscopic techniques are critical for structural validation?
A combination of:
- ¹H/¹³C NMR : Confirm the Z-configuration of the benzylidene group (δ 7.8–8.2 ppm for olefinic protons) and methoxy substituents (δ 3.8–4.1 ppm) .
- IR spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced Research Questions
Q. How do substituent variations on the benzylidene ring impact biological activity, and how can conflicting data be resolved?
- Case Study : Analogues with electron-withdrawing groups (e.g., Br, Cl) on the benzylidene ring showed enhanced bioactivity compared to methoxy derivatives in antimicrobial assays . Contradictions arise due to solubility differences.
- Resolution Strategy :
- Normalize activity data against logP values (e.g., using HPLC-derived partition coefficients) .
- Apply multivariate regression to isolate substituent effects from solvent interference .
Q. What experimental designs are suitable for studying environmental stability and degradation pathways?
- Environmental Fate Studies :
- Hydrolysis : Incubate the compound in buffered solutions (pH 3–10) at 25–50°C, monitoring degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and identify photoproducts (e.g., demethylated derivatives) .
- Table 1 : Degradation Half-Lives (Example)
Condition | Half-Life (Days) | Major Degradants |
---|---|---|
pH 7, 25°C | 28 | 6-Hydroxy-benzofuran-3-one |
UV light, pH 7 | 7 | Demethoxy derivatives |
Q. How can computational methods guide the rational design of analogues with improved pharmacokinetics?
- In Silico Tools :
- Molecular docking : Predict binding affinity to target proteins (e.g., CYP450 enzymes) using AutoDock Vina .
- ADMET Prediction : Estimate bioavailability (e.g., SwissADME) by modifying substituents to reduce logP (target: <5) .
- Case Example : Replacing the dibutylamino group with a morpholine ring improved aqueous solubility by 40% in simulated biological fluids .
Q. Data Contradiction Analysis
Q. Why do reported IC₅₀ values for this compound vary across cytotoxicity studies?
- Key Factors :
- Cell Line Variability : Sensitivity differences (e.g., HeLa vs. MCF-7) due to membrane transporter expression .
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
Q. Methodological Recommendations
Properties
Molecular Formula |
C26H33NO5 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C26H33NO5/c1-5-7-13-27(14-8-6-2)17-21-22(28)12-11-20-25(29)24(32-26(20)21)15-18-9-10-19(30-3)16-23(18)31-4/h9-12,15-16,28H,5-8,13-14,17H2,1-4H3/b24-15- |
InChI Key |
OWNLSVNACKUEPW-IWIPYMOSSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O |
Origin of Product |
United States |
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